Lipophilicity (LogP) Differentiation: Isopropyl vs. Methyl at the 3-Position
The target compound 5-bromo-2-chloro-3-(propan-2-yl)pyridine exhibits a calculated LogP of 3.62, whereas the closest commercially available analog 5-bromo-2-chloro-3-methylpyridine (CAS 29241-60-9) has a calculated LogP of approximately 2.58 . This difference of 1.04 LogP units translates to an approximately 11-fold higher calculated lipophilicity for the isopropyl-bearing compound. The 3-isopropyl substituent provides greater hydrophobic bulk compared to the methyl analog, which may influence membrane permeability and metabolic stability in drug discovery programs targeting CNS or intracellular kinase targets . While this is a computational class-level inference rather than direct experimental comparison, the magnitude of the LogP difference is sufficient to meaningfully alter pharmacokinetic profiles of derived drug candidates.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.62 (calculated) |
| Comparator Or Baseline | 5-Bromo-2-chloro-3-methylpyridine: LogP ≈ 2.58 (calculated) |
| Quantified Difference | ΔLogP = +1.04 (11-fold higher calculated lipophilicity) |
| Conditions | Computational prediction; ChemScene and Leyan product datasheets |
Why This Matters
This 11-fold difference in calculated lipophilicity can significantly impact the ADME profile and target engagement of derived drug candidates, making the compound a more suitable building block for programs requiring increased hydrophobic character.
